Cas no 342811-68-1 ((E)-5-O-caffeoylquinic acid)

(E)-5-O-caffeoylquinic acid structure
(E)-5-O-caffeoylquinic acid structure
Nome del prodotto:(E)-5-O-caffeoylquinic acid
Numero CAS:342811-68-1
MF:C16H18O9
MW:354.308725833893
CID:2080485
PubChem ID:5280633

(E)-5-O-caffeoylquinic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-5-O-caffeoylquinic acid
    • 3-CQA
    • 3-O-(trans-caffeoyl)quinic acid
    • 3-O-caffeoylquinic acid
    • 3-O-caffeoyl-quinic acid
    • 3-O-trans-caffeoylquininc acid
    • 5-CQA
    • 5-O-caffeoyl-quinic acid
    • chlorogenic acid
    • neochlorogenic acid
    • trans 5-o-caffeoylquinic acid
    • Cyclohexanecarboxylic acid,3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxy-,(1R,3R,4S,5R)-
    • trans-5-O-caffeoyl-D-quinate
    • 3-O-(E)-CAFFEOYLQUINIC ACID
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • neochlorogenic_acid
    • Neochlorogenic acid, from Lonicera japonica, >=98.0% (HPLC)
    • (1R,3R,4S,5R)-3-((3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • UNII-O4601UER1Z
    • C17147
    • Neochlorogenic-acid
    • [1R - (1alpha,3alpha,4alpha,5beta )] - 3 - [[3 - (3,4 - dihydroxyphenyl) - 1 - oxoallyl]oxy] - 1,4,5 - trihydroxycyclohexanecarboxylic acid
    • ACon1_000392
    • CWVRJTMFETXNAD-NXLLHMKUSA-N
    • FN41805
    • Neochlorogenate
    • CYCLOHEXANECARBOXYLIC ACID, 3-(((2E)-3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPEN-1-YL)OXY)-1,4,5-TRIHYDROXY-, (1R,3R,4S,5R)-
    • 212-997-1
    • trans-Neochlorogenic acid
    • DTXSID301347903
    • AKOS015901853
    • 5-O-caffeoyl quinic acid
    • NCGC00169121-01
    • 5-Caffeoylquinic acid
    • BDBM50163308
    • AS-75008
    • CCG-268077
    • HMS3886H18
    • (E)-Neochlorogenic Acid
    • Neochlorogenic acid (Standard)
    • CS-3770
    • 656B3E48-4F1F-4FC8-A3B2-B0FADAB84AF5
    • 5-Caffeylquinic acid
    • (1R,3R,4S,5R)-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • HY-N0722R
    • Q6992128
    • trans-5-O-Caffeoylquinic acid
    • 5-O-(trans-3,4-Dihydroxycinnamoyl)-D-quinic acid
    • CHEBI:16384
    • EINECS 212-997-1
    • Nochlorogenic acid
    • 1D-[1(OH),3,4/5]-3-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexanecarboxylic acid
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.(E),4.ALPHA.,5.BETA.))-
    • MFCD10566639
    • CHEMBL249450
    • Cyclohexanecarboxylic acid, 3-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1,4,5-trihydroxy-, (1R-(1alpha,3alpha,4alpha,5beta))-
    • SCHEMBL18317299
    • NS00097276
    • (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-3-((3-(3,4-DIHYDROXYPHENYL)-1-OXOALLYL)OXY)-1,4,5-TRIHYDROXYCYCLOHEXANECARBOXYLIC ACID
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1.ALPHA.,3.ALPHA.,4.ALPHA.,5.BETA.))-
    • Quinic acid, 5-caffeoyl-, E-
    • SCHEMBL13567302
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT) [DSC]
    • AC-6061
    • HY-N0722
    • (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxy-cyclohexanecarboxylic acid
    • DA-66022
    • 342811-68-1
    • N1155
    • NCGC00169121-02
    • O4601UER1Z
    • (1R,3R,4S,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid
    • (1R-(1alpha,3alpha,4alpha,5beta))-3-((3-(3,4-Dihydroxyphenyl)-1-oxoallyl)oxy)-1,4,5-trihydroxycyclohexanecarboxylic acid
    • NEOCHLOROGENIC ACID (CONSTITUENT OF ST. JOHN'S WORT)
    • s9136
    • 906-33-2
    • trans-5-O-caffeoyl-D-quinic acid
    • 5-O-Caffeoylquinic acid
    • Neochlorogenic acid, analytical standard
    • CYCLOHEXANECARBOXYLIC ACID, 3-((3-(3,4-DIHYDROXYPHENYL)-1-OXO-2-PROPENYL)OXY)-1,4,5-TRIHYDROXY-, (1R-(1alpha,3alpha(E),4alpha,5beta))-
    • Inchi: InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+
    • Chiave InChI: CWVRJTMFETXNAD-DUXPYHPUSA-N
    • Sorrisi: OC1CC(O)(CC(OC(=O)\C=C\c2ccc(O)c(O)c2)C1O)C(O)=O

Proprietà calcolate

  • Massa esatta: 354.09508215Da
  • Massa monoisotopica: 354.09508215Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 534
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Superficie polare topologica: 165Ų
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd